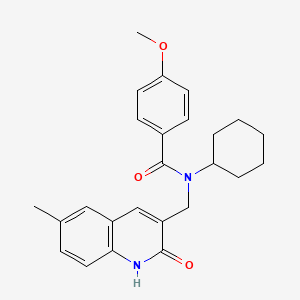
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CHM-1, is a novel compound that has shown promising results in scientific research applications. CHM-1 is a small molecule inhibitor that has been developed as a potential therapeutic agent for various cancers.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of several key signaling pathways involved in cancer development and progression, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its specificity for cancer cells, which minimizes the risk of toxicity and side effects. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, making it a potential candidate for combination therapy. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide should focus on optimizing its pharmacological properties, including solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other cancer treatments. Finally, studies should be conducted to investigate the potential use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancers. Its specificity for cancer cells and ability to enhance the effectiveness of other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its pharmacological properties and investigate its potential use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to produce the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic effects on various types of cancers, including breast cancer, lung cancer, and liver cancer. Studies have shown that N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development and progression. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFCKDFJKGMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

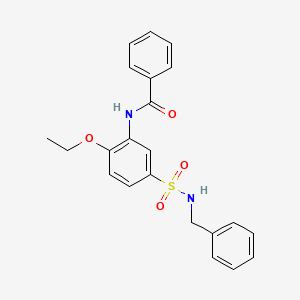
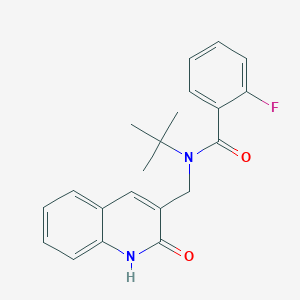
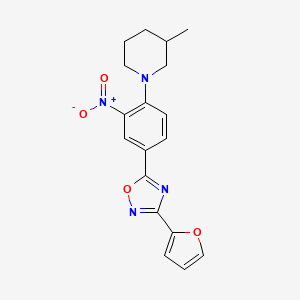
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)

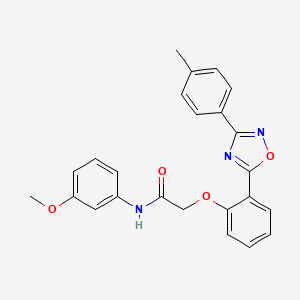
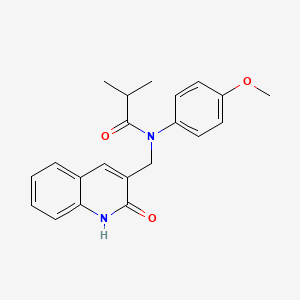


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)

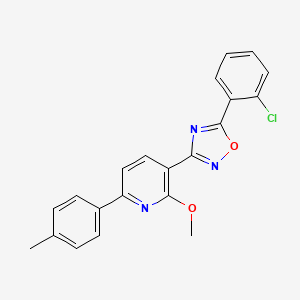
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)